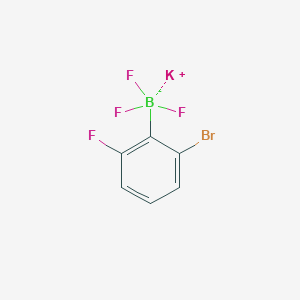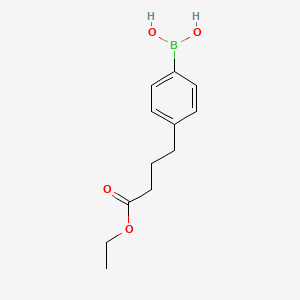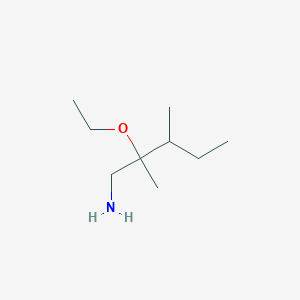
2-Ethoxy-2,3-dimethylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2,3-dimethylpentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group, two methyl groups, and an amine group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Ethoxy-2,3-dimethylpentan-1-amine is through the Williamson ether synthesis. This involves the reaction of an alkyl halide with an alkoxide ion. For instance, ethanol can be used to obtain the alkyl halide, and 3-methylpentan-2-ol can provide the alkoxide ion . The reaction typically proceeds under basic conditions, favoring the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2,3-dimethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
2-Ethoxy-2,3-dimethylpentan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound may serve as a precursor for biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its pharmacological properties could reveal new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethoxy-2,3-dimethylpentan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxy and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. Specific pathways and targets would depend on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-3-methylpentane: Similar in structure but lacks the amine group.
2,3-Dimethylpentan-1-amine: Similar but without the ethoxy group.
2-Ethoxy-2-methylpentane: Similar but with different methyl group positioning.
Uniqueness
2-Ethoxy-2,3-dimethylpentan-1-amine is unique due to the combination of its ethoxy, methyl, and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-ethoxy-2,3-dimethylpentan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-5-8(3)9(4,7-10)11-6-2/h8H,5-7,10H2,1-4H3 |
InChI Key |
MIEVEZHMYXPDGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(CN)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate](/img/structure/B13475598.png)
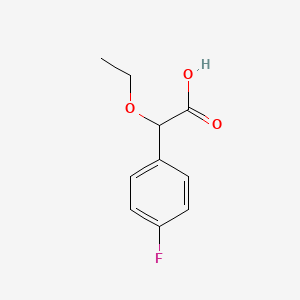
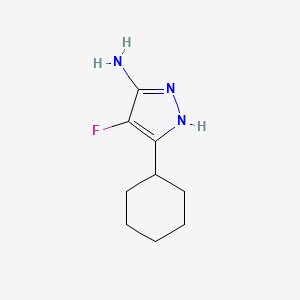
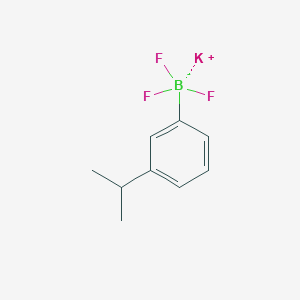
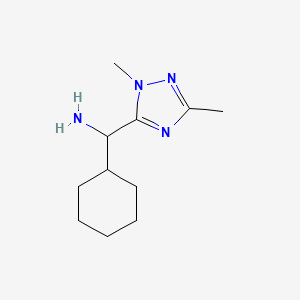
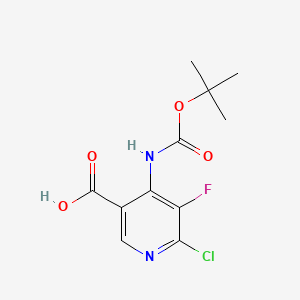
![1-[(2,3-Dihydro-7-benzofuranyl)methyl]cyclopropanamine](/img/structure/B13475654.png)

![2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one hydrochloride](/img/structure/B13475685.png)
![rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis](/img/structure/B13475690.png)
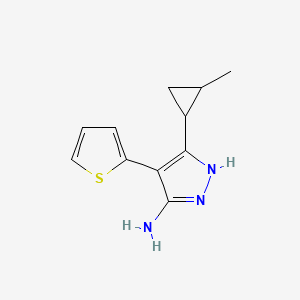
![[4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)
